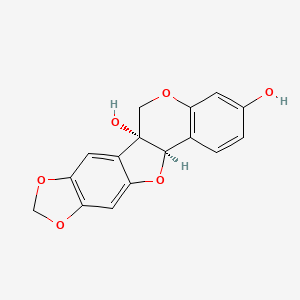

(+)-6a-Hydroxymaackiain

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O6 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol |

InChI |

InChI=1S/C16H12O6/c17-8-1-2-9-11(3-8)19-6-16(18)10-4-13-14(21-7-20-13)5-12(10)22-15(9)16/h1-5,15,17-18H,6-7H2/t15-,16+/m1/s1 |

InChI Key |

GLMPLZUBQDAZEN-CVEARBPZSA-N |

SMILES |

C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O |

Isomeric SMILES |

C1[C@]2([C@@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O |

Canonical SMILES |

C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of + 6a Hydroxymaackiain

Plant Species as Sources

(+)-6a-Hydroxymaackiain is a well-established intermediate in the biosynthesis of pisatin (B192138), the major phytoalexin in the garden pea (Pisum sativum). nih.govnih.gov Its identification in this species is intrinsically linked to the study of pisatin production, where it serves as the direct substrate for the methylating enzyme that forms pisatin. Research has consistently demonstrated the accumulation of this compound in pea tissues, particularly when the plant's defense responses are activated. While its presence is most thoroughly documented in P. sativum, related legumes that also produce pterocarpan (B192222) phytoalexins are potential, though less studied, sources of this compound.

Beyond the genus Pisum, evidence of this compound metabolism exists in other leguminous genera. Notably, cell suspension cultures of the model legume Medicago truncatula have been shown to metabolize exogenously supplied this compound. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgmdpi.commdpi.com This indicates that while M. truncatula may not naturally accumulate significant levels of this specific compound, it possesses the enzymatic machinery to process it, highlighting a degree of conserved metabolic pathways among different legume species.

Tissue-Specific Accumulation and Localization

The accumulation of this compound, like many other phytoalexins and their precursors, is often localized to specific tissues within the plant, particularly at the sites of stress or infection. While detailed studies on the precise tissue and subcellular localization of this compound are not as extensive as for the final phytoalexin products, the general understanding of isoflavonoid (B1168493) biosynthesis suggests its presence in tissues actively engaged in defense responses. In legumes, isoflavonoids are known to accumulate in roots, nodules, and leaves, often in response to microbial interactions. The biosynthesis of isoflavonoids is generally associated with the endoplasmic reticulum, suggesting a potential subcellular localization for this compound within this organelle complex before its final conversion or transport.

Induction by Biotic and Abiotic Elicitors (e.g., microbial infection, CuCl2)

The synthesis and accumulation of this compound are not constitutive but are instead induced by a range of external stimuli known as elicitors. These elicitors can be of biological (biotic) or non-biological (abiotic) origin and trigger a cascade of defense responses within the plant, including the production of phytoalexins.

The induction of this compound is a key component of the plant's defense strategy. Microbial infection is a potent biotic elicitor. When pea plants are challenged with pathogenic fungi, a significant increase in the biosynthesis of pisatin is observed, which necessitates the prior accumulation of its precursor, this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Among abiotic elicitors, heavy metal salts such as copper chloride (CuCl2) have been extensively used in experimental settings to induce phytoalexin biosynthesis in pea seedlings. researchgate.netresearchgate.netresearchgate.netresearchgate.net This treatment mimics certain stress conditions and reliably triggers the accumulation of both this compound and pisatin, providing a valuable tool for studying their biosynthetic pathway. The response to elicitors is often rapid, with detectable increases in the levels of these compounds occurring within hours of treatment.

Induction of this compound by Various Elicitors

| Elicitor Type | Specific Elicitor | Plant Species/Culture | Observed Effect on this compound Pathway |

|---|---|---|---|

| Biotic | Fungal Pathogens | Pisum sativum | Induces the biosynthesis of pisatin, implying increased production of this compound as a precursor. |

| Biotic | Yeast Extract | Legume cell cultures (general) | Known to elicit the production of various isoflavonoids, suggesting a potential role in inducing this compound synthesis. |

| Biotic | Chitosan | Legume cell cultures (general) | A well-documented elicitor of phytoalexin production in various plant species. |

| Abiotic | Copper Chloride (CuCl2) | Pisum sativum seedlings | Strongly induces the accumulation of this compound and its conversion to pisatin. |

Biosynthesis of + 6a Hydroxymaackiain

General Isoflavonoid (B1168493) Biosynthetic Pathway

The journey to (+)-6a-Hydroxymaackiain begins with the general phenylpropanoid pathway, a central route in plants for the synthesis of a wide array of secondary metabolites. nih.gov This pathway provides the precursor L-phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. wikipedia.orgfrontiersin.org Chalcone (B49325) synthase then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. oup.com This chalcone is subsequently isomerized by chalcone isomerase to produce (2S)-naringenin, a key flavanone (B1672756) intermediate. oup.comresearchgate.net

The commitment to the isoflavonoid branch occurs with the action of isoflavone (B191592) synthase, a cytochrome P450-dependent enzyme. nih.govfrontiersin.orgnih.gov This enzyme catalyzes the migration of the B-ring from the C-2 to the C-3 position of the flavanone skeleton, yielding a 2-hydroxyisoflavanone (B8725905). frontiersin.orgnih.gov Subsequent dehydration, either spontaneously or catalyzed by 2-hydroxyisoflavanone dehydratase, results in the formation of isoflavones such as daidzein (B1669772) and genistein (B1671435). nih.govfrontiersin.org

Precursor Compounds and Intermediate Metabolism

The specific pathway leading to this compound utilizes daidzein as a crucial precursor and involves a series of downstream conversions and key enzymatic players.

Daidzein and Downstream Conversions

Daidzein undergoes further modifications to enter the pterocarpan (B192222) branch of the isoflavonoid pathway. A critical step is the methylation of the intermediate 2,7,4'-trihydroxyisoflavanone (B1247573), the hydrated form of daidzein, at the 4'-hydroxyl group. This reaction is catalyzed by S-adenosyl-L-methionine:2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT), leading to the formation of 2,7-dihydroxy-4'-methoxyisoflavanone. nih.govoup.com Subsequent dehydration yields formononetin (B1673546). wikipedia.orgnih.gov Formononetin is then hydroxylated at the 2' position by isoflavone 2'-hydroxylase, a cytochrome P450 enzyme (CYP81E), to produce 2'-hydroxyformononetin. nih.gov

Role of Isoflavone Reductase (IFR), Vestitone (B1219705) Reductase (VR), and Isoflav-3-ene Synthase (I3S)

The subsequent steps involve key reductases that introduce chirality into the molecule. Isoflavone reductase (IFR) catalyzes the NADPH-dependent reduction of the double bond in the C-ring of 2'-hydroxyisoflavones. nih.govnih.gov In the biosynthesis of (+)-pisatin, a derivative of this compound, the IFR acts on 7,2'-dihydroxy-4',5'-methylenedioxyisoflavone to produce (-)-sophorol (B1260885), an isoflavanone (B1217009) with a (3R) configuration. nih.govnih.gov

This is followed by the action of vestitone reductase (VR), which reduces the keto group at C-4 of the isoflavanone. nih.govresearchgate.net In pea, a sophorol (B1235898) reductase has been identified that converts (-)-sophorol to cis-(-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol [(-)-DMDI]. nih.govproquest.com This step is crucial as it sets the stage for a critical stereochemical inversion later in the pathway. The enzyme responsible for the dehydration of this isoflavanol to an isoflavene is referred to as isoflav-3-ene synthase (I3S). nih.govproquest.com

Formation of 7,2′-dihydroxy-4′,5′-methylenedioxyisoflav-3-ene (DMDIF)

The isoflavanol, cis-(-)-DMDI, is the direct precursor to the achiral isoflavene, 7,2′-dihydroxy-4′,5′-methylenedioxyisoflav-3-ene (DMDIF). proquest.com The formation of DMDIF is catalyzed by an enzyme referred to as "isoflavene synthase" (IFVS), which facilitates a dehydration reaction. proquest.com This achiral intermediate is a pivotal point in the pathway, as it allows for the shift from the (-)-stereochemistry of the preceding intermediates to the (+)-stereochemistry of the final pterocarpan products. proquest.com

Unidentified Enzymatic Steps Leading to this compound from DMDIF

The precise enzymatic machinery that converts the achiral DMDIF into this compound remains to be fully elucidated. proquest.com The steps from (-)-DMDI to this compound are described as unknown. proquest.com It is proposed that a series of reactions, likely involving a stereospecific cyclization and a hydroxylation, are required to form the characteristic pterocarpan core with the correct stereochemistry. The enzyme pterocarpan synthase (PTS) is known to catalyze the final ring closure in the biosynthesis of other pterocarpans, but its specific role and the nature of the hydroxylating enzyme in this particular pathway are still under investigation. nih.govwikipedia.org

Stereochemical Considerations in this compound Formation (e.g., 6aR,11aR)

A fascinating aspect of the biosynthesis of this compound in plants like pea is the utilization of intermediates with a (-)-chirality to produce a final product with (+)-stereochemistry. nih.govproquest.com The key pterocarpan structure has two chiral centers at positions 6a and 11a. For this compound, the absolute configuration is (6aR,11aR).

The pathway proceeds through (-)-enantiomeric intermediates such as (-)-sophorol and (-)-DMDI. nih.govproquest.com The critical juncture for the stereochemical inversion is the formation of the achiral isoflavene, DMDIF. proquest.com This intermediate lacks the chiral centers present in the preceding and succeeding molecules. The subsequent enzymatic cyclization of DMDIF must therefore proceed in a highly controlled and stereospecific manner to establish the (6aR,11aR) configuration of the resulting pterocarpan skeleton, which is then hydroxylated to yield this compound. The enzymes responsible for this specific cyclization dictate the final stereochemistry of the molecule.

Enzymology of + 6a Hydroxymaackiain Metabolism

(+)-6a-Hydroxymaackiain 3-O-Methyltransferase (HMKMT/HMM/HM3OMT; EC 2.1.1.270)

This enzyme, S-adenosyl-L-methionine:this compound 3-O-methyltransferase, catalyzes the final step in the biosynthesis of pisatin (B192138) by methylating the 3-hydroxyl group of this compound ((+)-HMK). researchgate.netfao.orggenome.jp This reaction is pivotal for the chemical resistance of pea plants to fungal pathogens like Nectria hematococca. nih.govoup.comresearchgate.net

The enzyme responsible for converting this compound to pisatin has been successfully isolated and characterized from pea (Pisum sativum) seedlings stressed with copper chloride (CuCl₂). researchgate.netfao.org The purification process involved several chromatographic techniques that resulted in a significant enrichment of the enzyme.

The multi-step purification procedure achieved a 370-fold enrichment with a final specific activity of 8.2 microkatals per gram of protein. researchgate.netfao.org Analysis of the enzyme through chromatofocusing and hydrophobic interaction chromatography suggested the existence of two isozymes with isoelectric points (pI) of 5.2 and 4.9. researchgate.netfao.org

Characterization by nondenaturing gel filtration indicated a native molecular weight of approximately 66 kilodaltons (kDa). researchgate.netfao.org However, SDS-PAGE analysis of the active fractions revealed two distinct protein bands with molecular masses of 66 kDa and 43 kDa. researchgate.netfao.org The 43 kDa protein was the more abundant of the two in fractions with the highest enzyme activity and was the only one to be photoaffinity labeled by [³H]S-adenosyl-L-methionine, suggesting it is the catalytic subunit. researchgate.netfao.org The enzyme exhibits an optimal pH of 7.9 and, notably, does not require divalent cations for its activity. researchgate.netfao.org

Table 1: Purification of this compound 3-O-Methyltransferase from Pisum sativum

| Purification Step | Fold Enrichment | Specific Activity (µkat/g protein) |

|---|---|---|

| (NH₄)₂SO₄ Precipitation | Data not specified | Data not specified |

| DEAE Chromatography | Data not specified | Data not specified |

| Chromatofocusing | Data not specified | Data not specified |

| Hydrophobic Interaction Chromatography (HIC) | 370 | 8.2 |

The purified methyltransferase from P. sativum demonstrates a high degree of substrate specificity. It shows a strong preference for the (+) stereoisomer of 6a-hydroxymaackiain (B600481) over the (-) stereoisomer and other related pterocarpans, establishing (+)-HMK as its optimal substrate. researchgate.netfao.org

Kinetic analysis has determined the Michaelis-Menten constants (Km) for its substrates. The Km value for this compound is 2.3 µM, indicating a high affinity of the enzyme for this substrate. researchgate.netfao.org The Km for the methyl donor, S-adenosyl-L-methionine (SAM), was found to be 35 µM. researchgate.netfao.org

Table 2: Kinetic Parameters of this compound 3-O-Methyltransferase

| Substrate | Km Value (µM) |

|---|---|

| This compound ((+)-HMK) | 2.3 |

| S-adenosyl-L-methionine (SAM) | 35 |

HMKMT belongs to a class of enzymes known as plant type I O-methyltransferases. nih.gov While the specific crystal structure for the P. sativum HMKMT is not detailed, significant insights have been gained from the X-ray crystal structure of a highly homologous enzyme, hydroxyisoflavanone 4′-O-methyltransferase (HI4′OMT), from Medicago truncatula. nih.govoup.comresearchgate.net The structure of HI4'OMT has been resolved in a complex with this compound. nih.govrcsb.org

These structures reveal that plant type I OMTs possess a characteristic open architecture. nih.gov This conformation results in a notable distance of 7 to 10 Ångströms between the bound methyl donor (SAM), the catalytic base residue, and the hydroxyl group of the substrate that accepts the methyl group. nih.gov A key finding from the structural studies of HI4′OMT is that it binds structurally distinct substrates, such as the isoflavanone (B1217009) intermediate 2,7,4′-trihydroxyisoflavanone and the pterocarpan (B192222) this compound, in nearly identical conformations. nih.govoup.comresearchgate.net This structural similarity in substrate binding provides a molecular basis for the evolution of new enzymatic functions in plant defense pathways. nih.govresearchgate.net

The study of O-methyltransferases in leguminous plants has uncovered fascinating instances of dual functionality. nih.govoup.comresearchgate.net In Pisum sativum, HMKMT is dedicated to the 3-O-methylation of this compound to produce pisatin. oup.com However, a homologous enzyme from Medicago truncatula, HI4′OMT, which primarily acts as a 4′-O-methyltransferase on the isoflavonoid (B1168493) intermediate 2,7,4′-trihydroxyisoflavanone, can also efficiently catalyze the 3-O-methylation of this compound. nih.govresearchgate.net

This dual activity is supported by steady-state kinetic data showing that HI4′OMT has nearly identical kinetic parameters for both reactions. nih.govresearchgate.net The ability of these enzymes to act on different substrates is attributed to the inherent three-dimensional conformational similarities between the substrates themselves. nih.govoup.comresearchgate.net This suggests a mechanism for the rapid evolution of new biosynthetic reactions in plants, allowing them to adapt to changing environmental pressures by recruiting existing enzymes for novel functions. nih.govresearchgate.net Given the high level of amino acid sequence similarity between the pea HMKMT and the Medicago HI4′OMT, it is suggested that the pea enzyme may also possess a latent dual activity. oup.com Indeed, the enzyme from pea has been shown to methylate 2,7,4'-trihydroxyisoflavanone (B1247573) on the 4'-position, albeit with lower activity compared to its primary substrate. genome.jp

Regulatory Mechanisms of HMKMT Gene Expression

The production of pisatin is a tightly regulated process, induced by stress factors such as microbial infection. This regulation occurs at the level of gene expression for the enzymes in the biosynthetic pathway, including HMKMT.

The expression of the HMKMT gene is controlled at both the transcriptional and translational levels. Research has shown a direct correlation between the accumulation of pisatin and the appearance of HMKMT enzyme activity, the HMKMT protein itself, and its corresponding mRNA translational activity. researchgate.net This indicates that upon induction by stress, the cell not only transcribes the HMKMT gene into messenger RNA (mRNA) but also efficiently translates this mRNA into functional enzyme.

This coordinated induction is a hallmark of phytoalexin biosynthetic pathways. The regulation of HMKMT is linked with the expression of genes for other enzymes in the pathway, ensuring a synchronized and rapid defense response. While specific details on the regulation of phenylalanine ammonia-lyase (PAL) mRNA in direct relation to HMKMT are part of the broader pathway induction, the key regulatory control for pisatin synthesis lies in the coordinated increase in both the amount of HMKMT mRNA and its subsequent translation into the active enzyme.

Induction by Stress and Microbial Elicitors

The production of this compound is not constitutive but is instead a highly regulated process initiated by specific stress signals. These signals can be of biological origin, such as components of fungal cell walls, or from non-biological sources, like heavy metal ions.

Biotic Elicitors

Microbial elicitors are potent inducers of phytoalexin biosynthesis. These are molecules produced by microorganisms that are recognized by the plant as foreign, triggering a defense cascade. In pea (Pisum sativum), for instance, an elicitor isolated from the fungus Mycosphaerella pinodes has been shown to stimulate the production of pisatin, for which this compound is the immediate precursor jst.go.jp. The presence of the elicitor initiates a complex signaling pathway that leads to the activation of genes encoding the enzymes responsible for the synthesis of these defense compounds.

Studies on chickpea (Cicer arietinum) cell cultures have demonstrated that a polysaccharide elicitor from the fungus Ascochyta rabiei leads to a significant accumulation of the pterocarpan phytoalexins medicarpin (B1676140) and maackiain (B7765809). This accumulation is preceded by the induction of enzymes involved in their biosynthesis. Similarly, treating chickpea cell suspension cultures with a yeast elicitor resulted in a substantial increase in the levels of medicarpin and maackiain.

Abiotic Stressors

Abiotic stressors also play a crucial role in the induction of this compound metabolism. Heavy metal salts, in particular, have been identified as effective elicitors. For example, copper chloride (CuCl₂) has been shown to induce the synthesis of pisatin in pea. This induction is mediated, at least in part, by the increased activity of this compound 3-O-methyltransferase, the enzyme that catalyzes the final step in pisatin biosynthesis from this compound. This suggests that under copper stress, there is an increased flux through the biosynthetic pathway leading to the accumulation of this compound. Research has shown that copper(II) ions, when complexed with amino acids such as asparagine, can enhance the elicitation of pisatin in pea tissues publish.csiro.au.

Other chemical agents, including metabolic inhibitors, have also been found to stimulate the production of pisatin, indicating that various forms of cellular stress can trigger this defense pathway scispace.com.

The following tables summarize the findings from various studies on the induction of pterocarpan phytoalexins, including precursors to or compounds closely related to this compound, by different elicitors.

| Plant Species | Elicitor | Compound(s) Measured | Observed Effect |

| Pea (Pisum sativum) | Elicitor from Mycosphaerella pinodes | Pisatin | Induction of biosynthesis |

| Pea (Pisum sativum) | Chitosans and Pectic Polysaccharides | Pisatin | Accumulation induced |

| Pea (Pisum sativum) | Copper Chloride (CuCl₂) | Pisatin | Induction of biosynthesis |

| Chickpea (Cicer arietinum) | Elicitor from Ascochyta rabiei | Medicarpin and Maackiain | 5-fold higher accumulation in resistant cultivar cells |

| Chickpea (Cicer arietinum) | Yeast Elicitor | Medicarpin and Maackiain | Substantial increase in aglycone levels |

| Plant Species | Treatment | Key Enzyme Activity Induced | Implication for this compound |

| Pea (Pisum sativum) | Copper Chloride (CuCl₂) | This compound 3-O-methyltransferase | Increased conversion of this compound to pisatin, suggesting increased production of the precursor. |

These findings underscore the responsive nature of the isoflavonoid biosynthesis pathway to environmental cues. The ability of plants to rapidly synthesize protective compounds like this compound upon encountering stress is a critical component of their defense strategy.

Ecological Significance and Biological Activities of + 6a Hydroxymaackiain

Role as a Phytoalexin Precursor in Plant Defense

(+)-6a-Hydroxymaackiain is a key intermediate compound in the biosynthesis of pisatin (B192138), the primary phytoalexin produced by the pea plant (Pisum sativum) wikipedia.org. Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to stress, including microbial infection chiro.orgresearchgate.netnih.gov. The production of these defense compounds is a crucial component of the plant's induced defense system pugetsound.eduplantsjournal.com.

The biosynthesis of pisatin from this compound is the terminal step in a complex biochemical pathway that begins with the amino acid L-phenylalanine wikipedia.orgnih.gov. This final conversion is a methylation reaction catalyzed by the enzyme S-adenosyl-L-methionine:this compound-3-O-methyltransferase (HMM) nih.govnih.govresearchgate.net. This enzyme specifically methylates the 3-hydroxyl group of this compound to produce (+)-pisatin wikipedia.orgnih.gov. The activity of this methyltransferase is induced in pea seedlings when they are exposed to microbial infection or elicitors like copper chloride, which triggers the synthesis of pisatin nih.govnih.gov. Research has shown that the induction of this enzyme's activity, along with other enzymes in the pathway like phenylalanine ammonia-lyase, occurs at the transcriptional level in response to stress nih.gov.

While most legumes produce pterocarpan (B192222) phytoalexins with a (-)-stereochemistry, the pea plant is notable for producing the (+)-enantiomer, pisatin proquest.com. The biosynthetic pathway leading to this compound involves a significant stereochemical shift from earlier (-)-enantiomeric intermediates proquest.com. This highlights the specific and highly regulated nature of phytoalexin synthesis in different plant species. The central role of this compound as the direct precursor to pisatin firmly establishes its significance in the chemical defense strategy of Pisum sativum. Reduced production of pisatin, achieved by inhibiting the methyltransferase that converts this compound, has been shown to decrease the plant's resistance to fungal pathogens nih.gov.

Contribution to Plant Defense Responses

The synthesis of this compound as a precursor to pisatin is an integral part of a multifaceted plant defense response. Phytoalexin production does not occur in isolation but is part of a battery of induced defense mechanisms that plants deploy to fend off pathogens plantsjournal.comijcmas.com.

Resistance Against Fungal Pathogens (e.g., Nectria haematococca)

The primary role of the this compound-derived phytoalexin, pisatin, is to inhibit the growth of invading fungal pathogens pugetsound.eduijcmas.com. The accumulation of pisatin at the site of infection is a key factor in the resistance of peas to many fungi annualreviews.org. However, some specialized fungal pathogens have evolved mechanisms to overcome this chemical defense.

A notable example is Nectria haematococca (mating population VI), a pathogen of pea. Virulent strains of this fungus have the ability to detoxify pisatin wikipedia.orgnih.gov. This detoxification is achieved through the action of a cytochrome P450 enzyme known as pisatin demethylase wikipedia.organnualreviews.org. This enzyme removes the methyl group from pisatin, converting it back to the less toxic precursor, this compound wikipedia.orgnih.gov. The ability to carry out this demethylation is directly linked to the fungus's virulence on peas; fungal isolates with higher pisatin demethylating activity are more pathogenic nih.govannualreviews.org. This demonstrates a clear co-evolutionary arms race, where the plant produces a toxic compound and the pathogen evolves a specific enzyme to neutralize it. Fungi that lack the gene for pisatin demethylase are generally less virulent on peas wikipedia.org.

In addition to enzymatic detoxification, some isolates of N. haematococca have demonstrated an inducible, nondegradative tolerance to pisatin and other structurally related isoflavonoids researchgate.net. This suggests that pathogens may employ multiple strategies to cope with plant chemical defenses.

| Fungal Species | Interaction Mechanism | Effect on Virulence | Reference |

| Nectria haematococca | Detoxification via pisatin demethylase (a cytochrome P450 enzyme), converting pisatin to this compound. | High demethylase activity correlates with high virulence on pea plants. | wikipedia.organnualreviews.orgnih.gov |

| Nectria haematococca | Induction of nondegradative tolerance to pisatin. | Contributes to the pathogen's ability to withstand the plant's chemical defense. | researchgate.net |

Interaction with Other Plant Defense Mechanisms (e.g., cell wall reinforcement, hydrolytic enzymes)

The accumulation of phytoalexins like pisatin, derived from this compound, is part of a broader, integrated defense response in plants chiro.orgijcmas.com. When a plant detects a pathogen, it activates a suite of defense mechanisms that work in concert to halt the invasion cabidigitallibrary.orgusda.gov. These responses include, but are not limited to, the reinforcement of cell walls and the production of pathogenesis-related (PR) proteins, which can include hydrolytic enzymes chiro.orgplantsjournal.com.

Cell wall reinforcement is a physical defense strategy where plants deposit materials like lignin (B12514952) and other phenolic compounds at the site of attempted penetration, creating a stronger barrier against the pathogen cabidigitallibrary.orgnih.gov. The phenylpropanoid pathway, which produces the precursors for this compound, also supplies the building blocks for lignin synthesis nih.govfrontiersin.org. This indicates a coordinated regulation of both chemical and physical defenses.

Furthermore, plants produce hydrolytic enzymes such as chitinases and glucanases upon pathogen attack plantsjournal.comijcmas.com. These enzymes can degrade the cell walls of fungal pathogens, which are primarily composed of chitin (B13524) and glucans, thereby inhibiting their growth and releasing elicitor molecules that can further amplify the plant's defense response plantsjournal.com. Phytoalexin production is thus one component of an intricate defense system that combines chemical toxicity with physical barriers and enzymatic warfare to protect the plant from disease plantsjournal.comijcmas.com.

Allelopathic Interactions and Interspecies Communication

Allelopathy refers to the phenomenon where one plant influences the growth of another plant through the release of chemical compounds, known as allelochemicals nih.govusamv.ro. These interactions can be inhibitory or stimulatory and are a form of interspecies communication usamv.ro. Allelochemicals are often secondary metabolites and can be released into the environment through root exudation, leaching, volatilization, or decomposition of plant tissues mdpi.comnih.gov.

While isoflavonoids, the class of compounds to which this compound belongs, are well-documented for their roles in plant defense against pathogens and in symbiotic relationships with microbes, there is currently no specific academic research supporting a direct role for this compound itself in allelopathic interactions between plants. The primary documented function of this compound is as an intracellular precursor in the biosynthesis of the phytoalexin pisatin within the pea plant in response to stress wikipedia.orgnih.gov. Its ecological significance is therefore understood in the context of pathogen defense rather than direct communication or competition with other plants.

Metabolism and Catabolism of + 6a Hydroxymaackiain

Conversion to (+)-Pisatin and Other Derivatives in Host Plants

The biosynthesis of the phytoalexin (+)-pisatin in pea (Pisum sativum) involves the crucial final step of methylating (+)-6a-hydroxymaackiain. apsnet.orgnih.govoup.com This conversion is catalyzed by the enzyme S-adenosyl-L-methionine:this compound 3-O-methyltransferase (HMM). oup.comnih.govresearchgate.net Research has shown that the activity of this enzyme, and consequently the production of pisatin (B192138), is induced in pea plants in response to stress, such as exposure to copper chloride or microbial infection. nih.govnih.gov

The enzyme HMM exhibits a high degree of specificity for the (+) stereoisomer of 6a-hydroxymaackiain (B600481) as its substrate. apsnet.orgoup.comnih.gov Studies involving the purification and characterization of HMM from pea seedlings have revealed the presence of two isozymes with pI values of 5.2 and 4.9. oup.comresearchgate.net The purified enzyme has a molecular weight of approximately 43 kDa. oup.comnih.govnih.gov The gene encoding HMM has been cloned and expressed in Escherichia coli, confirming its function. apsnet.orgnih.gov The deduced amino acid sequence of HMM shares homology with other plant O-methyltransferases. nih.gov

Interestingly, while some leguminous plants produce the (-)-enantiomer of maackiain (B7765809), pea is notable for synthesizing the dextrorotatory (+)-pisatin. semanticscholar.org Although the precise steps determining the stereochemistry of (+)-pisatin are not fully elucidated, the methylation of this compound is the definitive final step. apsnet.org

| Enzyme | Substrate | Product | Plant | Inducer | Reference |

| This compound 3-O-methyltransferase (HMM) | This compound | (+)-Pisatin | Pisum sativum (Pea) | Microbial infection, Copper chloride | apsnet.orgnih.govoup.comnih.govresearchgate.net |

Advanced Research Methodologies for + 6a Hydroxymaackiain Studies

Isolation and Purification Techniques for Academic Research

The isolation and purification of (+)-6a-hydroxymaackiain and related enzymes from plant tissues are foundational steps for further biochemical analysis. A multi-step approach involving various chromatographic techniques is typically employed to achieve high purity.

Initially, crude extracts from plant material, such as copper chloride-stressed pea seedlings, are subjected to ammonium sulfate (B86663) precipitation to broadly fractionate proteins. nih.govresearchgate.net This is followed by a series of column chromatography steps. nih.govdrawellanalytical.comDEAE (diethylaminoethyl) chromatography , a type of ion-exchange chromatography, separates molecules based on their net surface charge. nih.govasccollegekolhar.in Further purification can be achieved by chromatofocusing , which separates proteins based on their isoelectric point (pI), and hydrophobic interaction chromatography (HIC) , which separates molecules based on their hydrophobicity. nih.gov The use of these sequential chromatographic methods has been shown to enrich the enzyme responsible for converting this compound by over 370-fold. nih.govresearchgate.net

Additional techniques such as gel permeation chromatography (also known as size-exclusion chromatography) can be used to determine the native molecular mass of enzymes by separating them based on size. researchgate.netasccollegekolhar.in For the purification of the compound itself, preparative thin-layer chromatography (TLC) and column chromatography using adsorbents like silica (B1680970) gel are common methods. nih.govhilarispublisher.com

Table 1: Chromatographic Techniques in this compound Research

| Technique | Principle of Separation | Application in this compound Research |

| Ammonium Sulfate Precipitation | Altering protein solubility | Initial fractionation of crude plant extracts. nih.govresearchgate.net |

| DEAE Chromatography | Ion-exchange based on net charge | Purification of enzymes like HMM. nih.govasccollegekolhar.in |

| Chromatofocusing | Separation by isoelectric point (pI) | Further purification of enzymes, identification of isozymes. nih.gov |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | High-resolution purification of enzymes. nih.gov |

| Gel Permeation Chromatography | Separation by molecular size | Determination of native molecular mass of enzymes. researchgate.netasccollegekolhar.in |

| Thin-Layer Chromatography (TLC) | Adsorption and partitioning | Preparative isolation of this compound. nih.govhilarispublisher.com |

| Column Chromatography | Adsorption and elution | Purification of this compound. drawellanalytical.comhilarispublisher.com |

Spectroscopic and Chromatographic Approaches for Analysis in Research Contexts

A combination of spectroscopic and chromatographic methods is crucial for the detection, quantification, and structural elucidation of this compound and its metabolites.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of isoflavonoids, including this compound. torontech.com It is used for both qualitative and quantitative analysis of these compounds in complex mixtures extracted from plants. mdpi.commyfoodresearch.com In a typical application, a C18 reverse-phase column is used with a gradient mobile phase, often consisting of acetonitrile (B52724) and acidified water. mdpi.commyfoodresearch.com This technique allows for the separation of different pterocarpans and their precursors. mdpi.com HPLC is also instrumental in enzyme assays, where it is used to separate the substrate from the product, allowing for the quantification of enzyme activity. oup.com

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is indispensable for the structural elucidation of compounds in the pterocarpan (B192222) biosynthetic pathway. ucl.ac.uknih.govmdpi.com LC-MS allows for the analysis of complex extracts, such as those from elicited soybean seedlings, to identify known and novel isoflavonoids, including prenylated pterocarpans. researchgate.netscite.ai Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of parent ions. lcms.cznih.gov This has been used to propose fragmentation pathways for pterocarpans, aiding in their identification. researchgate.net GC-MS is another valuable technique for the identification of phytoalexins after purification. ucl.ac.uk

UV spectroscopy is a fundamental technique used in conjunction with HPLC for the analysis of metabolites like this compound. scispace.com A photodiode array (PDA) detector in an HPLC system can record the UV spectrum of each eluting compound. myfoodresearch.com Isoflavonoids have characteristic UV absorption spectra that aid in their identification. ucl.ac.uk For instance, glyceollins, which are derived from pterocarpans, can be identified using their published UV and LC-MS-MS spectra. mdpi.com This method is also used to confirm the identity of purified compounds. ucl.ac.uk

Table 2: Spectroscopic and Chromatographic Analysis of this compound

| Technique | Principle | Application |

| HPLC | Differential partitioning between mobile and stationary phases. torontech.com | Separation and quantification of this compound and related compounds in plant extracts and enzyme assays. mdpi.comoup.com |

| LC-MS | Separation by HPLC followed by mass analysis. mdpi.com | Identification of pterocarpans and other isoflavonoids in complex mixtures and elucidation of biosynthetic pathways. researchgate.netscite.ai |

| GC-MS | Separation of volatile compounds by GC followed by mass analysis. | Identification of purified phytoalexins. ucl.ac.uk |

| UV Spectroscopy | Measurement of UV light absorption by molecules. | Identification of isoflavonoids based on characteristic absorption spectra, often coupled with HPLC. mdpi.comucl.ac.uk |

Enzyme Assays and Kinetic Characterization

Understanding the enzymes involved in the biosynthesis of this compound and its subsequent conversion is achieved through detailed enzyme assays and kinetic studies. A key enzyme in this pathway is S-adenosyl-L-methionine:6a-hydroxymaackiain (B600481) 3-O-methyltransferase (HMM), which catalyzes the final step in pisatin (B192138) biosynthesis. nih.govresearchgate.net

Enzyme activity is typically measured by incubating the purified or partially purified enzyme with its substrates, this compound and S-adenosyl-L-methionine (SAM), and then quantifying the product, pisatin. nih.gov The kinetic parameters of the enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), are determined by measuring the reaction rate at varying substrate concentrations. For HMM from Pisum sativum, the Km for this compound was found to be 2.3 µM, and for SAM, it was 35 µM. nih.govresearchgate.net

S-adenosyl-L-methionine photoaffinity labeling is a specialized technique used to identify and characterize the active site of SAM-dependent methyltransferases like HMM. nih.gov In this method, a radiolabeled and photo-reactive analog of SAM is used to covalently label the enzyme upon UV irradiation, allowing for the identification of the SAM-binding protein. nih.gov This technique was crucial in identifying the 43 kDa protein as the catalytic subunit of HMM. nih.govresearchgate.net

Gene Cloning and Heterologous Expression Systems

To further characterize the enzymes of the this compound pathway at the molecular level, gene cloning and heterologous expression are employed. The cDNAs encoding HMM from Pisum sativum were isolated from a cDNA library constructed from RNA of fungus-infected pea tissue. nih.gov

The functionality of these cloned genes is confirmed through heterologous expression , often in Escherichia coli. nih.govresearchgate.net The cDNA is cloned into an expression vector, and the recombinant protein is produced in the E. coli host. frontiersin.org The expressed protein can then be purified and its enzymatic activity and substrate specificity can be characterized in vitro, confirming that the cloned gene indeed codes for the enzyme of interest. nih.gov This approach has been used to confirm the function of HMM and other enzymes in the pterocarpan biosynthetic pathway. nih.govresearchgate.net

Plant Cell Culture Systems for Metabolic Studies (e.g., Medicago truncatula cell suspension cultures)

Plant cell culture systems, particularly cell suspension cultures of the model legume Medicago truncatula (barrel medic), serve as a powerful tool for investigating the metabolism of isoflavonoids, including the biotransformation of exogenously supplied compounds. nih.gov While Medicago truncatula does not endogenously synthesize this compound, its cell cultures possess the enzymatic machinery to metabolize this pterocarpan when it is introduced into the culture medium. nih.gov This methodology allows researchers to study specific enzymatic steps and metabolic capabilities in a controlled environment, free from the complexities of the whole plant.

A key research finding from these studies is the ability of Medicago truncatula cell suspension cultures to convert this compound into pisatin, a phytoalexin typically produced by pea (Pisum sativum). nih.gov This biotransformation is a methylation reaction catalyzed by an O-methyltransferase. In vitro studies have identified the enzyme responsible as hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT). nih.gov This enzyme exhibits dual functionality, catalyzing both the 4'-O-methylation of the isoflavonoid (B1168493) intermediate 2,7,4'-trihydroxyisoflavanone (B1247573) (a step in medicarpin (B1676140) biosynthesis) and the 3-O-methylation of this compound. nih.govuniprot.org The ability to feed this compound to these cell cultures and detect the accumulation of pisatin provides direct evidence of this metabolic capability and the enzyme's role in the process. nih.gov

| Cell Culture System | Substrate Fed | Observed Product | Key Enzyme Implicated | Significance of Finding |

|---|---|---|---|---|

| Medicago truncatula cell suspension culture | This compound | Pisatin | Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | Demonstrates the metabolic capacity for 3-O-methylation of a pterocarpan, even though the substrate is not naturally produced. nih.gov |

Structural Biology Techniques (e.g., Protein X-ray Crystallography)

Structural biology techniques, preeminently protein X-ray crystallography, have been indispensable in elucidating the molecular basis for the function of enzymes involved in this compound metabolism. nih.gov This method allows for the determination of the three-dimensional atomic structure of proteins, providing insights into substrate binding, catalytic mechanisms, and the evolution of enzyme function. researchgate.net

A pivotal study in this area involved determining the crystal structure of hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) from Medicago truncatula in a complex with its substrate, this compound. nih.govrcsb.org The structure was resolved to a resolution of 2.35 Å. rcsb.orgpdbj.org The analysis revealed that the pterocarpan substrate this compound and the isoflavanone (B1217009) substrate 2,7,4'-trihydroxyisoflavanone bind to the enzyme's active site in nearly identical conformations. nih.gov

This structural evidence provides a compelling explanation for the enzyme's dual functionality. It suggests that the similar three-dimensional shapes of these chemically distinct substrates allow a single enzyme to be recruited for different biosynthetic reactions in different plant species. nih.gov This insight into the enzyme's architecture demonstrates how plants can rapidly evolve new biosynthetic capabilities in response to ecological pressures by adapting existing enzymes to new substrates. nih.gov The structural data, deposited in the Protein Data Bank (PDB), serves as a critical resource for understanding the molecular evolution of plant defense pathways. rcsb.org

| Protein-Ligand Complex | Organism | Technique | PDB Accession Code | Resolution | Key Structural Finding |

|---|---|---|---|---|---|

| HI4'OMT - this compound | Medicago truncatula | X-ray Diffraction | 1ZGA | 2.35 Å | Revealed identically bound conformations for this compound and 2,7,4'-trihydroxyisoflavanone, explaining the enzyme's dual catalytic function. nih.govrcsb.org |

Genetic and Metabolic Engineering of + 6a Hydroxymaackiain Pathway

Strategies for Modulating Phytoalexin Production in Plants

Modulating the production of phytoalexins like (+)-6a-Hydroxymaackiain in plants is a key strategy for enhancing disease resistance. tandfonline.comjordan.im This can be achieved by genetically modifying the phenylpropanoid pathway, which is responsible for the synthesis of these defense compounds. tandfonline.com Both up-regulation and down-regulation of genes within this pathway have been explored to understand and improve plant defense mechanisms. mdpi.commdpi.com

One primary approach involves the overexpression of key biosynthetic genes. For instance, overexpressing isoflavone (B191592) synthase (IFS), a critical enzyme that redirects metabolic flow from the general flavonoid pathway to the isoflavonoid (B1168493) pathway, has been shown to increase the production of isoflavonoid precursors. frontiersin.orgmdpi.com Similarly, manipulating the expression of O-methyltransferases (OMTs) involved in the final steps of phytoalexin biosynthesis can significantly alter the accumulation of specific compounds. nih.govnih.gov For example, the overexpression of isoflavone 7-O-methyltransferase in alfalfa led to increased accumulation of the phytoalexin medicarpin (B1676140) and enhanced resistance to the fungal pathogen Phoma medicaginis. nih.govnih.gov

Another strategy is the modulation of regulatory factors, such as transcription factors, that control the expression of multiple genes in the biosynthetic pathway. jordan.im This approach can lead to a more coordinated up-regulation of the entire pathway, resulting in a more robust phytoalexin response. jordan.im Additionally, understanding the role of elicitors, both biotic and abiotic, in triggering phytoalexin biosynthesis provides another avenue for modulation. researchgate.net Applying elicitors can induce the production of these defense compounds, and engineering plants to be more sensitive to these signals could enhance their resistance.

The following table summarizes various strategies employed to modulate phytoalexin production in plants:

Table 1: Strategies for Modulating Phytoalexin Production in Plants| Strategy | Target | Desired Outcome | Reference(s) |

|---|---|---|---|

| Gene Overexpression | Isoflavone synthase (IFS), O-methyltransferases (OMTs) | Increased production of specific phytoalexins | frontiersin.orgmdpi.comnih.govnih.gov |

| Transcription Factor Modulation | Regulatory proteins of the phenylpropanoid pathway | Coordinated up-regulation of the entire biosynthetic pathway | jordan.im |

| Elicitor Application | Plant signaling pathways | Induction of phytoalexin biosynthesis | researchgate.net |

Heterologous Biosynthesis in Microbial Systems for Research (e.g., E. coli and yeast species for isoflavonoids)

The production of plant-derived isoflavonoids, including precursors to this compound, in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a sustainable and efficient alternative to extraction from natural plant sources. researchgate.netmdpi.comnih.gov This approach, known as heterologous biosynthesis, leverages the well-characterized metabolic pathways of these microorganisms and the advanced tools available for their genetic manipulation. mdpi.comnih.gov

The process involves introducing the necessary plant biosynthetic genes into the microbial host. nih.govmdpi.com For isoflavonoid synthesis, this typically includes genes from the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS). mdpi.comnih.gov The initial steps convert a primary metabolite, such as L-tyrosine or L-phenylalanine, into the flavanone (B1672756) naringenin (B18129), which is then converted to the isoflavone genistein (B1671435) by IFS. nih.gov

Researchers have successfully engineered E. coli and yeast to produce a variety of isoflavonoids. nih.govnih.gov For instance, the expression of PAL, CHS, and 4CL in E. coli has led to the production of naringenin and pinocembrin. mdpi.com Further engineering, including the introduction of IFS, has enabled the synthesis of genistein. nih.gov Co-cultivation of an IFS-expressing S. cerevisiae strain with a naringenin-producing E. coli strain has also been demonstrated as a viable strategy. nih.gov

One of the key challenges in heterologous biosynthesis is optimizing the metabolic flux towards the desired product. mdpi.com This often requires balancing the expression of the heterologous genes with the host's native metabolic pathways to ensure sufficient precursor supply without overburdening the cell. mdpi.com For example, malonyl-CoA is a crucial precursor for both flavonoid biosynthesis and fatty acid synthesis, which is essential for cell growth. mdpi.com

The following table highlights key enzymes and microbial hosts used in the heterologous biosynthesis of isoflavonoids:

Table 2: Heterologous Biosynthesis of Isoflavonoids in Microbial Systems| Microbial Host | Key Enzymes Introduced | Isoflavonoid Produced | Reference(s) |

|---|---|---|---|

| Escherichia coli | PAL, C4H, 4CL, CHS, CHI, IFS | Genistein, Naringenin, Pinocembrin | nih.govmdpi.comnih.gov |

| Saccharomyces cerevisiae | PAL/TAL, 4CL, CHS, CHI, CHR, IFS, IFD | Genistein, Quercetin | nih.gov |

Gene Silencing and Overexpression Approaches (e.g., RNAi of HMM)

Gene silencing and overexpression techniques are powerful tools for elucidating the function of specific genes in the this compound biosynthetic pathway and for engineering plants with altered phytoalexin profiles. tandfonline.comnih.gov RNA interference (RNAi) is a common gene silencing method that has been used to target key enzymes in this pathway. researchgate.netebi.ac.uknih.gov

Conversely, overexpression of biosynthetic genes can be used to increase the production of specific phytoalexins. nih.gov Overexpression of an isoflavone O-methyltransferase (IOMT) in alfalfa, for instance, led to increased accumulation of the phytoalexin medicarpin upon elicitation or infection. nih.govnih.gov This approach not only confirmed the role of IOMT in medicarpin biosynthesis but also demonstrated that its overexpression could enhance disease resistance. nih.gov

The table below provides examples of gene silencing and overexpression studies in the context of pterocarpan (B192222) phytoalexin biosynthesis:

Table 3: Gene Silencing and Overexpression in Pterocarpan Biosynthesis| Technique | Target Gene/Enzyme | Plant/System | Effect on Phytoalexin Production | Reference(s) |

|---|---|---|---|---|

| RNAi | This compound-3-O-methyltransferase (HMM) | Pea hairy roots | Decreased pisatin (B192138); accumulation of TIF, daidzein (B1669772), isoformononetin, liquiritigenin (B1674857) | researchgate.netebi.ac.uknih.gov |

| Overexpression | Isoflavone O-methyltransferase (IOMT) | Alfalfa | Increased medicarpin accumulation upon elicitation | nih.govnih.gov |

Impact on Plant Disease Resistance and Agronomic Traits (excluding human applications)

The modulation of the this compound pathway and the accumulation of related phytoalexins have a direct impact on a plant's ability to resist diseases. tandfonline.comresearchgate.net Phytoalexins are antimicrobial compounds that plants produce in response to pathogen attack, and increasing their levels can enhance this natural defense mechanism. mdpi.comresearchgate.net

Studies have shown a clear correlation between the ability to produce specific phytoalexins and resistance to fungal pathogens. mdpi.comstanford.edu For example, transgenic alfalfa plants overexpressing an isoflavone O-methyltransferase, which led to higher levels of the phytoalexin medicarpin, displayed increased resistance to the fungal pathogen Phoma medicaginis. nih.govnih.gov Similarly, the genetic modification of soybean to enhance the production of its native phytoalexin, glyceollin (B191339), has been shown to increase resistance to various pathogens. tandfonline.comnih.gov

Gene silencing studies further support the crucial role of these compounds in disease resistance. mdpi.com When the HMM gene, responsible for the final step in pisatin synthesis, was silenced in pea hairy roots, the resulting pisatin-deficient tissues became more susceptible to the fungal pathogen Nectria haematococca. mdpi.comnih.gov This provides strong evidence that pisatin is a key component of pea's defense against this fungus. nih.gov

Beyond disease resistance, the manipulation of phytoalexin pathways can have broader effects on agronomic traits. However, it is important to consider potential trade-offs. The production of defense compounds is metabolically costly and could potentially divert resources from growth and yield. stanford.edu Therefore, strategies that lead to the accumulation of phytoalexins only upon pathogen attack, rather than constitutive overproduction, are often preferred. nih.gov The domestication and selective breeding of crops have sometimes led to a reduction in the diversity and quantity of phytoalexins compared to their wild relatives, potentially increasing their susceptibility to disease. stanford.edu Engineering the phytoalexin response in modern cultivars could therefore be a valuable strategy for improving their resilience. stanford.edu

The following table summarizes the observed impacts of phytoalexin modulation on plant traits:

Table 4: Impact of Phytoalexin Modulation on Plant Traits| Plant | Genetic Modification | Phytoalexin Affected | Impact on Disease Resistance | Reference(s) |

|---|---|---|---|---|

| Alfalfa | Overexpression of IOMT | Medicarpin | Increased resistance to Phoma medicaginis | nih.govnih.gov |

| Pea hairy roots | Silencing of HMM | Pisatin | Decreased resistance to Nectria haematococca | mdpi.comnih.gov |

| Soybean | Enhanced glyceollin production | Glyceollin | Increased resistance to various pathogens | tandfonline.comnih.gov |

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Unidentified Biosynthetic Steps

The biosynthetic pathway leading to pterocarpans is one of the most studied branches of the isoflavonoid (B1168493) pathway, yet critical gaps in our knowledge persist. nih.govnih.gov While the immediate precursor to the pterocarpan (B192222) skeleton is a 2'-hydroxyisoflavanol, the precise enzymatic steps leading to the specific pterocarpan (+)-maackiain, and its subsequent hydroxylation to (+)-6a-Hydroxymaackiain, are not fully resolved.

Future research must focus on identifying and characterizing the enzymes responsible for these missing links. For instance, the conversion of the isoflavone (B191592) formononetin (B1673546) to the pterocarpan maackiain (B7765809) involves several steps, including hydroxylations and reductions, but the enzymes for the final cyclization to maackiain from its sophorol (B1235898) precursor are not definitively identified in many species. frontiersin.org Furthermore, the specific cytochrome P450 monooxygenase responsible for the 6a-hydroxylation of (+)-maackiain needs to be unequivocally identified and characterized. While enzymes like GmCYP93A1 have been shown to catalyze 6α-hydroxylation of pterocarpans, their substrate specificity and role across different plant species require deeper investigation. nih.govnih.gov

Key Unidentified Steps in this compound Biosynthesis:

Final cyclization to (+)-Maackiain: Identification of the specific dehydratase or synthase that converts the proposed sophorol intermediate into the maackiain pterocarpan ring structure. frontiersin.org

6a-Hydroxylation: Definitive identification and functional characterization of the specific P450 hydroxylase that converts (+)-maackiain to this compound in various leguminous species.

Comprehensive Understanding of Stereospecificity in Biosynthesis

The biological activity of pterocarpans is intimately linked to their stereochemistry. The biosynthesis of these molecules involves the creation of multiple chiral centers, resulting in specific stereoisomers. A complete understanding of how the plant cell orchestrates this stereochemical precision is a major goal for future research.

A pivotal discovery was the identification of pterocarpan synthase (PTS) as a dirigent domain-containing protein. nih.govnih.govresearchgate.net Dirigent proteins are known to control stereospecific coupling reactions, and in the case of pterocarpans, PTS is believed to guide the ring closure of the 2'-hydroxyisoflavanol precursor to establish the specific stereochemistry of the final molecule. nih.govnih.gov Research has shown that the configuration at C-3 of the isoflavanol substrate determines whether a (+)- or (-)-pterocarpan is produced. nih.govnih.gov Another key enzyme is isoflavone reductase (IFR), which introduces a chiral center early in the pathway by reducing an achiral precursor. frontiersin.org

Future studies should aim to:

Determine the crystal structure of PTS to visualize how it binds its substrate and directs the stereospecific cyclization.

Investigate the interplay between IFR and PTS in determining the final stereochemical outcome.

Explore the diversity of dirigent-like proteins in different legume species to understand how variations in these enzymes contribute to the production of different pterocarpan stereoisomers.

Advanced Structural-Functional Analysis of Key Enzymes

A deep understanding of the biosynthetic pathway requires detailed knowledge of the structure and function of its constituent enzymes. While many enzymes have been identified, advanced structural and functional analyses are largely lacking. Techniques such as X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy are needed to resolve the three-dimensional structures of key enzymes like isoflavone synthase (IFS), pterocarpan synthase (PTS), and the specific 6a-hydroxylase.

Structural data provides a foundation for understanding catalytic mechanisms, substrate specificity, and regulatory control. researchgate.netnih.gov For example, site-directed mutagenesis studies on the pterocarpan hydroxylase GmCYP93A1 have already highlighted key amino acid residues essential for its activity. nih.gov Expanding these studies to other enzymes in the pathway will provide crucial insights. This knowledge is not only fundamental to plant biochemistry but also essential for metabolic engineering efforts aimed at producing novel compounds or enhancing phytoalexin production in crops. usda.gov

Table 1: Key Enzyme Classes in this compound Biosynthesis and Focus for Structural Analysis

| Enzyme Class | Example Enzyme | Catalytic Function | Focus of Future Structural-Functional Analysis |

| Cytochrome P450 | Isoflavone Synthase (IFS) | Catalyzes aryl migration to form the isoflavonoid skeleton. frontiersin.org | Substrate binding pocket, mechanism of aryl migration. |

| Cytochrome P450 | Pterocarpan 6a-Hydroxylase | Adds a hydroxyl group at the 6a position of the pterocarpan. nih.gov | Determinants of substrate specificity and regioselectivity. |

| Oxidoreductase | Isoflavone Reductase (IFR) | Stereospecific reduction of an isoflavanone (B1217009). frontiersin.org | Mechanism of stereocontrol, interaction with NADPH. |

| Dirigent Protein | Pterocarpan Synthase (PTS) | Controls stereospecific ring closure. nih.govnih.gov | Substrate-binding channel, mechanism of stereochemical guidance. |

Systems Biology and Omics Approaches to Pathway Regulation

The biosynthesis of this compound does not occur in isolation. It is part of a complex, highly regulated metabolic network that responds to developmental cues and environmental stresses. Systems biology, which integrates various "omics" data, offers a powerful approach to unravel this regulatory complexity. nih.govnih.gov

Genomics: Comparative genomics can identify conserved and divergent genes related to pterocarpan biosynthesis across different legume species.

Transcriptomics: RNA-sequencing can reveal how the expression of biosynthetic genes, transcription factors (TFs), and other regulatory genes changes in response to pathogen attack or other elicitors. biorxiv.org Studies have already identified key TF families, such as MYB and NAC, that regulate isoflavonoid biosynthesis. frontiersin.orgfrontiersin.org

Proteomics: Analyzing the proteome can provide information on enzyme abundance and post-translational modifications that may regulate enzyme activity.

Metabolomics: Tracking the dynamic changes in isoflavonoid and other metabolite profiles provides a direct readout of the metabolic state of the cell and helps to identify pathway bottlenecks and fluxes. nih.gov

Integrating these datasets can be used to construct predictive models of the this compound biosynthetic network. oeno-one.eu This will allow researchers to identify key regulatory nodes and design more effective strategies for engineering enhanced disease resistance in crop plants.

Table 2: Application of Omics Technologies to Study this compound Regulation

| Omics Approach | Data Generated | Potential Insights |

| Genomics | Gene sequences, genome structure | Identification of biosynthetic gene clusters and evolutionary relationships. |

| Transcriptomics | Gene expression levels (mRNA) | Identification of co-regulated genes and transcription factors controlling the pathway. frontiersin.org |

| Proteomics | Protein abundance, modifications | Understanding of enzyme levels and post-translational regulation. |

| Metabolomics | Metabolite concentrations | Mapping metabolic fluxes and identifying pathway intermediates and bottlenecks. nih.gov |

Ecological Role Beyond Plant-Pathogen Interactions

The primary recognized role of pterocarpans like this compound is as phytoalexins, antimicrobial compounds produced in response to pathogen attack. nih.gov However, the significant metabolic investment required to produce these compounds suggests they may have additional ecological functions. Future research should explore these broader roles.

Isoflavonoids, as a class, are known to be involved in a variety of plant-environment interactions:

Symbiotic Relationships: Certain flavonoids and isoflavonoids act as signaling molecules to attract nitrogen-fixing rhizobia to legume roots, initiating the formation of root nodules. frontiersin.orgresearchgate.net The potential role of pterocarpans in mediating or modulating these symbiotic interactions is an underexplored area. They may also play a role in interactions with other beneficial microbes like arbuscular mycorrhizal fungi and endophytes. mdpi.com

Allelopathy: Plants release chemicals into the environment that can affect the growth of neighboring plants. The potential allelopathic activity of this compound, either as an inhibitor or promoter of germination and growth of other species, warrants investigation.

Abiotic Stress Tolerance: Flavonoids are well-known for their antioxidant properties and their role in protecting plants from abiotic stresses such as UV radiation and drought. mdpi.com Investigating whether this compound accumulates in response to these stresses and contributes to plant tolerance is a promising avenue of research.

Modulation of Plant Hormones: Some flavonoids can influence plant development by modulating auxin transport. nih.govfrontiersin.org Exploring whether this compound interacts with plant hormone signaling pathways could reveal novel functions in plant growth and development.

By expanding the scope of research beyond plant-pathogen interactions, a more holistic understanding of the ecological significance of this compound can be achieved.

Q & A

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer : Conduct bioavailability studies in rodent models (e.g., Sprague-Dawley rats) with standardized dosing (oral vs. intravenous). Collect plasma samples at fixed intervals (0–24 h) and quantify compound levels via LC-MS/MS. Use non-compartmental analysis (WinNonlin®) to calculate AUC, Cmax, and t1/2. Adhere to ARRIVE guidelines for in vivo experimental reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.